
Eribulin mesylate
Übersicht
Beschreibung
Eribulin Mesylate, also known as Halaven, is an anticancer medication . It is a simplified analogue of the marine natural product halichondrin B, which was isolated from the sea sponge Halichondria okadai . It is used to treat metastatic breast cancer and metastatic or unresectable liposarcoma .
Synthesis Analysis
Eribulin Mesylate represents a significant achievement in the field of drug synthesis. It is considered the most complex synthetic drug today . The synthesis of Eribulin Mesylate from microgram to multi-gram scale involves key coupling reactions including the formation of the C30a to C1 carbon–carbon bond and macrocyclic ring closure through an intramolecular Nozaki–Hiyama–Kishi reaction .Molecular Structure Analysis
The molecular formula of Eribulin Mesylate is C41H63NO14S . It is structurally less complex than halichondrin B but is still of high complexity with its 19 stereogenic centers .Chemical Reactions Analysis
Eribulin Mesylate’s synthesis involves a series of complex chemical reactions. The process includes catalytic asymmetric Nozaki–Hiyama–Kishi reaction, fragment coupling, and transition-metal-mediated coupling reactions .Physical And Chemical Properties Analysis
Eribulin Mesylate has a molecular weight of 826 . It is a clear, colorless, sterile solution in a single-dose vial .Wissenschaftliche Forschungsanwendungen
Treatment of Metastatic Breast Cancer
Eribulin mesylate: is primarily used in the treatment of patients with metastatic breast cancer. Clinical trials, such as the EMBRACE study, have shown a survival advantage for patients with locally recurrent or metastatic breast cancer previously treated with an anthracycline and a taxane .
Activity in Soft Tissue Sarcomas
Research has demonstrated the effectiveness of eribulin in treating soft tissue sarcomas (STS), including well-differentiated/dedifferentiated adipocytic sarcoma. Eribulin has been approved for the treatment of metastatic liposarcoma after prior anthracycline treatment .
Mechanism of Action as a Microtubule-Targeting Agent
Eribulin acts as a microtubule-depolymerizing drug, which is unique among microtubule-targeting agents. It binds to tubulin and affects microtubule dynamics, which is crucial for the mitotic process, thereby inhibiting cancer cell division .
Impact on Peripheral Nerves and Angiogenesis
Studies have indicated that eribulin has distinct effects on peripheral nerves and angiogenesis, contributing to its therapeutic profile. It has been observed to cause vascular remodeling and affect epithelial-to-mesenchymal transition, which are important in cancer progression .
Use in HER2-Negative and Triple-Negative Breast Cancer
Eribulin has shown improved overall survival in patient subgroups with advanced/metastatic breast cancer, particularly in women with HER2-negative and triple-negative breast cancer. This highlights its potential as a targeted therapy for these specific cancer types .
Preclinical Antitumor Activity and Clinical Trials
The preclinical development of eribulin involved establishing its biochemical and cellular mechanisms of action. Following promising preclinical antitumor activity, eribulin underwent clinical trials that led to its approval for use in metastatic breast cancer settings .
Wirkmechanismus
Target of Action
Eribulin mesylate, commonly known as eribulin, is a microtubule-targeting agent (MTA) . Its primary targets are the microtubules in the cell, which play a crucial role in cell division and intracellular transport .
Mode of Action
Eribulin interacts with its targets by inhibiting the growth phase of microtubules without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin into nonproductive aggregates . Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block , disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage .
Biochemical Pathways
The primary biochemical pathway affected by eribulin is the microtubule dynamics . By inhibiting the growth phase of microtubules, eribulin disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis . Additionally, eribulin has been shown to have effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .
Pharmacokinetics
Eribulin’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . Renal impairment decreases eribulin clearance and increases exposure . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and protein binding is between 49 to 65% . These properties impact the bioavailability of eribulin and suggest that dose adjustments may be necessary in patients with moderate or severe renal impairment .
Result of Action
Eribulin’s action results in reduced cell viability and clonogenicity, and promotes apoptosis and cell cycle arrest . At the molecular level, eribulin induces DNA damage and apoptosis markers . The minimal effects of eribulin observed in normal leukocytes suggest selectivity for malignant blood cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441045-17-6 | |
| Record name | Eribulin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eribulin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERIBULIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




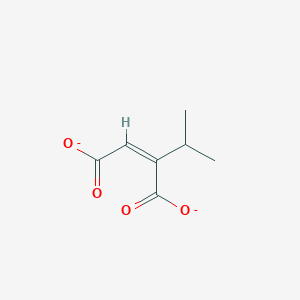
![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)

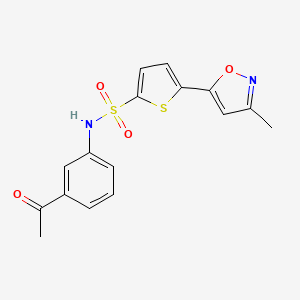
![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

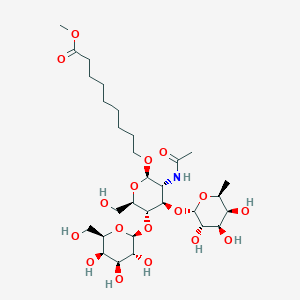
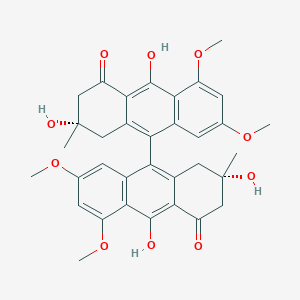


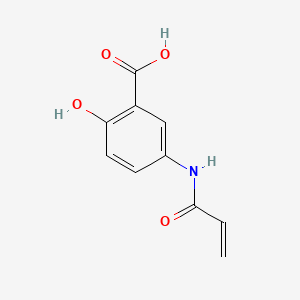
![6-(Iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1257497.png)
![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)